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Compound of Interest

Compound Name: GP2-114

Cat. No.: B237497

For researchers and drug development professionals at the forefront of oncology, this guide
provides a comprehensive comparison of ORIC-114, a promising brain-penetrant, irreversible
inhibitor of EGFR and HER2 exon 20 insertion mutations, against other therapeutic
alternatives. This document synthesizes preclinical and clinical data to objectively assess its
translational potential.

ORIC-114 is a next-generation tyrosine kinase inhibitor (TKI) designed to address the
significant unmet medical need in patients with non-small cell lung cancer (NSCLC) and other
solid tumors harboring EGFR or HER2 exon 20 insertion mutations. These mutations are
notoriously resistant to conventional EGFR TKis. A key differentiating feature of ORIC-114 is its
ability to cross the blood-brain barrier, offering a potential treatment for patients with central
nervous system (CNS) metastases, a common and devastating complication of this disease.

Preclinical Performance: Potency and Selectivity

ORIC-114 has demonstrated superior potency and selectivity in preclinical studies when
compared to other EGFR/HER2 inhibitors. The following tables summarize key in vitro and in
vivo data.

In Vitro Efficacy: Cellular IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in
inhibiting a specific biological or biochemical function. The data below showcases the potent
activity of ORIC-114 against various EGFR exon 20 insertion mutations in cellular assays.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b237497?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b237497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Compound Cell Line/Mutation IC50 (nM)
Ba/F3 EGFR

ORIC-114 Sub-nanomolar
D770_N771insSVD

Ba/F3 EGFR

V769_D770insASV

Sub-nanomolar

Ba/F3 EGFR
H773_V774insNPH

Sub-nanomolar

Mobocertinib Ba/F3 EGFR NPG 4.3

Ba/F3 EGFR ASV 10.9

Ba/F3 EGFR FQEA 11.8

Ba/F3 EGFR NPH 18.1

Ba/F3 EGFR SVD 225

Osimertinib EGFR Exon 20 Insertion 14.7 - 62.7

Mutant Cells

In Vivo Efficacy: Xenograft Models

In vivo studies using patient-derived xenograft (PDX) and cell line-derived xenograft (CDX)

models have confirmed the anti-tumor activity of ORIC-114, including in challenging intracranial

models.
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Tumor Growth

Compound Xenograft Model Dosage Inhibition (TGI) /
Regression
EGFR Exon 20 ) >100% TGl (tumor
ORIC-114 3 mg/kg, once daily

NSCLC PDX

regressions)

Intracranial PC-9
(EGFR del 19)

3 mg/kg, once daily

Significant tumor

regression

Mobocertinib

EGFR ASV Mutant
Murine Model

30 mg/kg, once daily

7% TGl

EGFR ASV Mutant

Murine Model

50 mg/kg, once daily

19% tumor regression

EGFR Exon 20

Superior to cetuximab

Amivantamab ) Not specified o
Insertion PDX and poziotinib
Dose-dependent
EGFR Exon 20 - o
BDTX-189 Not specified tumor inhibition and

Insertion PDX

regression

Clinical Performance: Efficacy and Safety in

Patients

ORIC-114 is currently being evaluated in a Phase 1/1b clinical trial (NCT05315700) in patients
with advanced solid tumors harboring EGFR or HER2 alterations. Initial results have been

promising, demonstrating both systemic and CNS activity.

Clinical Efficacy: Objective Response Rates (ORR)

The Objective Response Rate (ORR) is the proportion of patients with a partial or complete

response to therapy. The table below compares the ORR of ORIC-114 with other approved or

investigational therapies for EGFR exon 20 insertion-mutated NSCLC.
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Objective

Compound Patient Population Response Rate CNS ORR
(ORR)

ORIC-114 1L EGFR Exon 20 100% (Confirmed,

(Enozertinib)

NSCLC (80 mg QD)

67% (Best ORR)

BICR-RANO)[1]

2L EGFR Exon 20
NSCLC (80 mg QD)

45% (Confirmed)[1]

Not Reported

Previously treated
EGFR Exon 20
(amivantamab-
pretreated, 75 mg QD)

67%

Confirmed CNS
complete response in

one patient[2]

Mobocertinib

Previously treated,
platinum-based

chemotherapy

26% (IRC), 35%
(Investigator)[3]

Not Reported

Previously treated,
EGFR TKI

23% (IRC), 32%
(Investigator)[3]

Not Reported

Amivantamab

Post-platinum, EGFR
Exon 20 NSCLC

37-40%

Not Reported

Osimertinib (160 mg)

EGFR Exon 20
Mutant NSCLC

24-28%][4][5]

Not Reported

BDTX-1535
(Silevertinib)

1L Non-classical
EGFR mutations

60%

86%

Recurrent EGFRm
NSCLC (osimertinib-

resistant)

42%

Not Reported

Safety and Tolerability Profile

A favorable safety profile is crucial for the translational potential of any new therapeutic. ORIC-
114 has been generally well-tolerated in clinical trials, with most treatment-related adverse
events (TRAES) being Grade 1 or 2.
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Compound

Common Treatment-
Related Adverse Events
(TRAES)

Grade =23 TRAEs

ORIC-114 (Enozertinib)

Mostly Grade 1-2 TRAES|6]

Low rates of discontinuation[1]

Mobocertinib

Diarrhea (83%), nausea (43%),
rash (33%), vomiting (26%)[7]

Diarrhea (21%)[7]

Amivantamab

Rash (67%), paronychia
(67%), hypoalbuminemia
(59%), infusion-related
reactions (56%)[8]

Thrombosis, bone marrow
suppression, skin/soft tissue

infections[9]

Osimertinib

Diarrhea (40-76%), rash
(39%), fatigue (67%),
decreased platelets (67%)[4]
[10]

Fatigue (10%), anemia (10%),
prolonged QTc (10%) at
160mg dose[4]

BDTX-1535 (Silevertinib)

Rash (70%), diarrhea (35%),
stomatitis, paronychia, nausea,

fatigue

Rash (19% at higher doses)
[11]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and experimental design, the

following diagrams illustrate the targeted signaling pathway and a typical preclinical

experimental workflow.
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Caption: Simplified EGFR/HER2 signaling pathway and the inhibitory action of ORIC-114.
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Caption: A typical experimental workflow for preclinical evaluation of ORIC-114.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below
are summarized protocols for key experiments cited in this guide.
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Cell Viability Assay (MTT/CellTiter-Glo)

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them
to adhere overnight.

Compound Treatment: Treat cells with a serial dilution of the test compounds (e.g., ORIC-
114, comparators) and a vehicle control (e.g., DMSO).

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified
incubator.

Reagent Addition:

o MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a
solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

o CellTiter-Glo Assay: Add CellTiter-Glo® reagent, which lyses the cells and generates a
luminescent signal proportional to the amount of ATP present.

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT)
or luminescence using a plate reader.

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against
the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

Cell Preparation: Harvest cancer cells from culture, wash, and resuspend them in a suitable
medium (e.g., PBS or Matrigel mixture).

Animal Acclimatization: House immunocompromised mice (e.g., nude or SCID) in a
pathogen-free environment for at least one week before the experiment.

Tumor Implantation: Subcutaneously inject a defined number of cancer cells into the flank of
each mouse. For intracranial models, stereotactically inject cells into the brain.

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers
two to three times per week.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b237497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

o Randomization and Treatment: When tumors reach a specified size, randomize the mice into
treatment and control groups. Administer the test compounds (e.g., ORIC-114) and vehicle
control orally or via the specified route at the predetermined dose and schedule.

» Efficacy and Toxicity Assessment: Continue to measure tumor volume and monitor the body
weight and overall health of the mice throughout the study.

o Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor
growth inhibition (TGI) percentage at the end of the study.

Western Blot for Phosphorylated EGFR/HER2

o Cell Lysis: Treat cultured cells with the test compounds for a specified time, then lyse the
cells in a buffer containing protease and phosphatase inhibitors to extract total protein.

o Protein Quantification: Determine the protein concentration of each lysate using a standard
protein assay (e.g., BCA or Bradford assay).

o SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecy!
sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

o Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or
nitrocellulose).

e Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate
with a primary antibody specific for phosphorylated EGFR (pEGFR) or HER2 (pHER?2).
Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary
antibody.

o Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate
and an imaging system.

e Analysis: Quantify the band intensities and normalize to a loading control (e.g., B-actin or
GAPDH) to determine the relative levels of pPEGFR/pHER2.

Conclusion
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The preclinical and early clinical data for ORIC-114 suggest a promising therapeutic with a
potential best-in-class profile for patients with EGFR/HER2 exon 20 insertion-mutated solid
tumors. Its high potency, selectivity, and, most notably, its brain-penetrant properties, position it
as a significant advancement over existing therapies, particularly for patients with CNS
metastases. The ongoing clinical trials will be crucial in further defining its efficacy and safety
profile and solidifying its translational potential in this challenging patient population.
Researchers and clinicians should closely monitor the continued development of this promising
agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Assessing the Translational Potential of ORIC-114: A
Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b237497#assessing-the-translational-potential-of-gp2-
114-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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